3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5S/c1-29-17-11-16(12-18(30-2)20(17)31-3)23-19(27)10-9-15-13-32-22(25-15)26-21(28)24-14-7-5-4-6-8-14/h11-14H,4-10H2,1-3H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYSWCUDWBJWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Cyclohexylureido Group: The cyclohexylureido group is introduced by reacting the thiazole intermediate with cyclohexyl isocyanate.
Attachment of the Trimethoxyphenyl Group: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or phenyl derivatives.
Scientific Research Applications
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Thiazole vs. Quinazolinone Cores
The target compound’s thiazole ring distinguishes it from quinazolinone-based analogues (e.g., compounds 14, 19), which exhibit potent tubulin inhibition (GI₅₀ = 6.33–17.90 µM) .
Role of 3,4,5-Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl (TMP) moiety is critical for antitumor activity across analogues. In compound 19, dual TMP groups enhance potency (GI₅₀ = 6.33 µM) by strengthening hydrophobic interactions with tubulin’s colchicine-binding site . The target compound’s single TMP group may limit efficacy compared to 19 but could reduce off-target toxicity.
Cyclohexylurea Substituent
The cyclohexylurea group in the target compound is unique among compared analogues. Similar urea derivatives are known to inhibit kinases (e.g., VEGFR2) by mimicking ATP’s adenine moiety .
Activity Trends and SAR
- Electron-Withdrawing Groups : Chlorine at the 4-position (compound 14) improves activity (GI₅₀ = 17.90 µM) compared to methoxy-substituted analogues (GI₅₀ = 14.12 µM) .
- Dual TMP Substitution: Compound 19’s dual TMP-propanamide structure yields a 10-fold potency increase over mono-TMP analogues, highlighting the importance of synergistic binding .
- Heterocyclic Linkers : Imidazole-pyridine linkers (compound 194) shift activity toward kinase inhibition (CK1δ IC₅₀ = 49 nM), demonstrating scaffold-dependent target selectivity .
Biological Activity
3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a synthetic compound characterized by its unique structural features, including a thiazole ring, a cyclohexylureido group, and a trimethoxy-substituted phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Structural Features
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered heterocyclic ring containing sulfur and nitrogen, known for its reactivity and biological activity. |
| Cyclohexylureido Group | A urea derivative that enhances the compound's pharmacological properties. |
| Trimethoxyphenyl Moiety | Contributes to the compound's lipophilicity and potential receptor interactions. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit C-RAF and FLT3 kinases, which are involved in cell growth and proliferation pathways. This inhibition can lead to reduced cell migration and proliferation.
- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in the G2/M phase, which is critical for cancer treatment as it prevents cancer cells from dividing.
- Apoptosis Induction : The compound promotes early apoptosis in cancer cells, enhancing its therapeutic potential in oncology.
Biological Activity Data
Recent studies have reported various biological activities associated with this compound:
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | 0.52 - 6.26 | Inhibition of tubulin polymerization |
| Cytotoxicity | HepG2 (liver cancer) | Not specified | Induction of apoptosis and cell cycle arrest |
| Anti-inflammatory | Not specified | Not specified | Potential inhibition of COX-2 activity |
Case Studies
- Cytotoxicity Against MCF-7 Cells : A study demonstrated that the compound exhibited significant cytotoxic effects against MCF-7 cells with an IC50 range indicating effective inhibition of cell growth. Mechanistic studies revealed that it inhibits tubulin polymerization and induces apoptosis through G2/M phase arrest .
- Inhibition of HepG2 Cell Proliferation : Another investigation highlighted the ability of this compound to suppress HepG2 colony formation and inhibit rapid cell proliferation, showcasing its potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound has favorable solubility properties compared to other compounds like sorafenib, which may enhance its bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
